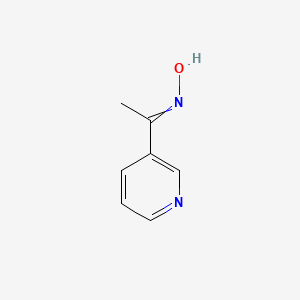

3-Acetylpyridine oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetylpyridine oxime is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine and is characterized by the presence of an oxime functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Acetylpyridine oxime can be synthesized through the reaction of 3-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in ethanol at elevated temperatures (around 55-60°C) to facilitate the formation of the oxime .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of similar synthetic routes as described above, with optimizations for scale-up and yield improvement.

Analyse Des Réactions Chimiques

Cyclization Reactions

3-APO participates in cyclization reactions to form nitrogen-containing heterocycles. For example:

-

Isoxazolopyridine Formation : Under basic conditions, 3-APO derivatives cyclize into isoxazolopyridines. A study demonstrated that 3-pivaloylpyridine N-oxide oxime cyclizes to 3-t-butylisoxazolo[5,4-b]pyridine via base-promoted E2 elimination . The bulky t-butyl group ensures proper stereochemical alignment for nucleophilic attack.

-

Imidazole Synthesis : Tosylation of 3-APO followed by Neber rearrangement yields intermediates that react with methyl carbimidates to form 2,4-dipyridyl-1H-imidazoles (38–70% yields) .

Metal-Catalyzed Coupling Reactions

Transition metals enable functionalization and annulation:

-

Copper-Catalyzed [3+3] Annulation : 3-APO reacts with oxime acetates in the presence of Cu(I) catalysts to synthesize polysubstituted pyridines. For instance, saturated ketones and oxime acetates form pyridines under mild conditions (70–93% yields) .

-

Rhodium(III)-Mediated Pyridine Synthesis : While α,β-unsaturated oximes are typically used, 3-APO’s structural analogs participate in Rh(III)-catalyzed couplings with alkynes, leveraging the N–O bond as an internal oxidant . Selectivity is ligand-dependent (e.g., Cp vs. Cp*) .

Beckmann Rearrangement

The oxime group in 3-APO undergoes acid-catalyzed Beckmann rearrangement to form amides. This involves:

-

Protonation of the oxime nitrogen.

-

Alkyl shift and N–O bond cleavage.

-

Formation of a nitrilium ion intermediate, which hydrolyzes to an amide .

This reaction is critical for converting oximes into bioactive heterocycles.

Alkaline Decomposition

In basic media, 3-APO derivatives decompose via first-order kinetics. For example:

-

Phosphonylated 3-APO derivatives hydrolyze in NaOH to regenerate the parent oxime or form pyridones, depending on substituents .

-

Rate constants for decomposition follow the Hammett equation (ρ = 0.624), indicating electronic effects dominate .

| Substrate | Product | k (25°C, M⁻¹s⁻¹) | Yield (%) |

|---|---|---|---|

| 3-APO-O-isopropyl-P | Parent oxime | 0.045 | >90 |

| 3-APO-O-ethyl-P | 1-Methyl-2(1H)-pyridone | 0.032 | 65 |

Functionalization of the Oxime Group

The oxime hydroxyl group undergoes electrophilic and nucleophilic modifications:

-

O-Tosylation : Reaction with TsCl in pyridine yields tosylates (41–90% yields), key intermediates for further transformations .

Nucleophilic Addition and Condensation

3-APO reacts with electrophiles at the oxime nitrogen or carbonyl carbon:

-

Hydrazone Formation : Condensation with hydrazines yields hydrazones, precursors to pyrazole derivatives .

-

Electrophilic Aromatic Substitution : The pyridine ring undergoes nitration or sulfonation at specific positions dictated by directing effects.

Stability and Kinetic Behavior

Applications De Recherche Scientifique

3-Acetylpyridine oxime has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-Acetylpyridine oxime involves its interaction with specific molecular targets, leading to various biological effects. For example, its reduction product, (S)-1-pyridin-3-yl-ethylamine, may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(Pyridin-4-yl)ethanone oxime: Similar structure but with the oxime group attached to the 4-position of the pyridine ring.

3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime: Contains additional methyl groups and a butanone moiety.

Uniqueness

3-Acetylpyridine oxime is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis .

Propriétés

Formule moléculaire |

C7H8N2O |

|---|---|

Poids moléculaire |

136.15 g/mol |

Nom IUPAC |

N-(1-pyridin-3-ylethylidene)hydroxylamine |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3 |

Clé InChI |

MSRXORUOQNNOKN-UHFFFAOYSA-N |

SMILES canonique |

CC(=NO)C1=CN=CC=C1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.